1-(4-chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide
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Overview
Description
1-(4-chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group and a pyridinyl group connected via a methanesulfonamide linkage, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-aminopyridine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Scientific Research Applications
1-(4-chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. These interactions can lead to various biological effects, including the inhibition of inflammatory pathways or the disruption of microbial cell function.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(pyridin-2-yl)methanol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
1-(4-chlorophenyl)-N-(pyridin-2-yl)ethanone: Similar structure but with a ketone group instead of a sulfonamide group.
Uniqueness
1-(4-chlorophenyl)-N-(pyridin-2-yl)methanesulfonamide is unique due to its sulfonamide linkage, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H11ClN2O2S |
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Molecular Weight |
282.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-pyridin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C12H11ClN2O2S/c13-11-6-4-10(5-7-11)9-18(16,17)15-12-3-1-2-8-14-12/h1-8H,9H2,(H,14,15) |
InChI Key |
MJZYNQBSHJFJGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NS(=O)(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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